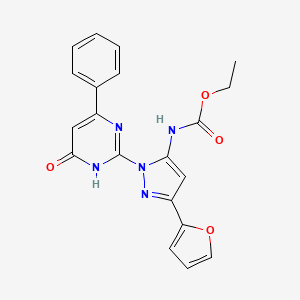![molecular formula C24H25N3O3 B2486744 3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione CAS No. 896355-46-7](/img/structure/B2486744.png)
3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known for their complex structure and significant potential in various fields of chemistry and medicine. The interest in such molecules stems from their unique properties, which can be exploited in the design of new materials, catalysts, or potential therapeutic agents.
Synthesis Analysis
The synthesis of related quinazoline diones involves regioselective alkylation and hydrolytic ring-opening reactions under both anhydrous and aqueous conditions to afford different derivatives. These methods highlight the versatility and complexity of synthesizing such compounds (Csányi et al., 2002).
Molecular Structure Analysis
Structural elucidation and characterization of related compounds are typically achieved through spectral methods, including IR, Raman, and X-ray diffraction. These techniques allow for a detailed understanding of the molecular geometry, confirming the preferred tautomeric forms and providing insight into the electronic properties of the compound (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving quinazoline diones can include oxidation and the formation of zwitterions, showcasing the reactivity of these compounds under different conditions. The ability to undergo various chemical transformations makes these molecules particularly interesting for synthetic applications (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties, such as thermal stability and molecular packing, can be analyzed through thermal analysis and crystallography. These studies are crucial for understanding the stability and solid-state behavior of these compounds, which are important for their potential application in materials science (Szyszkowska et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various functional groups, are explored through synthetic strategies and mechanistic studies. These investigations provide valuable insights into the potential applications and reactivity patterns of quinazoline diones, offering pathways to novel derivatives and compounds (Wu et al., 2010).
Wissenschaftliche Forschungsanwendungen
Given the absence of direct information on the specified compound, a broader consideration of related research topics, such as the study of heterocyclic amines (HCAs) and their impacts on health, might offer indirect insights. HCAs are formed during the cooking of meats at high temperatures and have been studied for their potential carcinogenic effects. Research in this area focuses on understanding the formation, exposure, metabolism, and health risks associated with these compounds, which could be relevant to the broader context of research involving complex heterocyclic compounds.
For instance, studies on HCAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) have explored their presence in cooked foods, mechanisms of formation, metabolism in humans and animals, and associations with cancer risk (Bessette et al., 2009; Cross et al., 2005). These investigations provide valuable insights into how such compounds interact with biological systems, their potential health impacts, and methods for assessing exposure and risk.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-22(26-16-13-19(14-17-26)18-8-2-1-3-9-18)12-6-7-15-27-23(29)20-10-4-5-11-21(20)25-24(27)30/h1-5,8-11,13H,6-7,12,14-17H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHABSJYEHNATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(1-adamantyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2486677.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)


